

Mass spectrometry analysis of 4-(Boc-amino)-2-bromopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Boc-amino)-2-bromopyridine

Cat. No.: B152971

[Get Quote](#)

An In-depth Technical Guide on the Mass Spectrometry Analysis of **4-(Boc-amino)-2-bromopyridine**

Introduction

4-(Boc-amino)-2-bromopyridine is a key heterocyclic building block utilized extensively in the synthesis of complex, biologically active molecules for pharmaceutical and agrochemical research.^{[1][2]} Its structure, featuring a reactive bromine atom and a Boc-protected amino group, allows for versatile functionalization.^{[1][3]} Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation and purity assessment of this intermediate. This guide provides a detailed overview of the mass spectrometric behavior of **4-(Boc-amino)-2-bromopyridine**, including its expected fragmentation patterns and standard experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties for **4-(Boc-amino)-2-bromopyridine** is presented below.

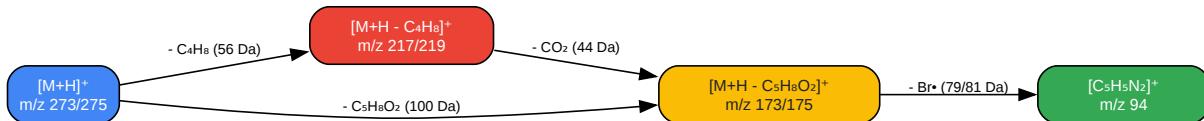
Property	Value	Reference
CAS Number	433711-95-6	[4]
Molecular Formula	$C_{10}H_{13}BrN_2O_2$	[5]
Molecular Weight	~273.13 g/mol	[5][6]
Monoisotopic Mass	272.01605 Da	[5]
Appearance	Off-white to light yellow solid	[1]

Mass Spectrometry Analysis

The mass spectrum of **4-(Boc-amino)-2-bromopyridine** is characterized by a distinct isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio) and predictable fragmentation of the Boc-protecting group.[7]

Molecular Ion and Isotopic Pattern

When analyzed by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, $[M+H]^+$. Due to the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes, the molecular ion region will exhibit two peaks of almost equal intensity, separated by 2 m/z units.


- $[M+H]^+$ (with ^{79}Br): m/z 273.02333
- $[M+H]^+$ (with ^{81}Br): m/z 275.02128

The presence of this characteristic 1:1 doublet is a strong indicator of a monobrominated compound.[7]

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals a fragmentation pattern dominated by the loss of the tert-butoxycarbonyl (Boc) protecting group. The most common fragmentation pathways for Boc-protected amines involve the neutral loss of isobutylene (56 Da) or the complete loss of the Boc group (100 Da).

The primary fragmentation pathways are visualized in the diagram below and detailed in the subsequent table.

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation pathway for **4-(Boc-amino)-2-bromopyridine**.

Quantitative Data Summary

The table below summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its major fragments.

m/z (⁷⁹ Br / ⁸¹ Br)	Proposed Fragment Ion	Formula of Lost Neutral(s)	Description
273.0 / 275.0	[C ₁₀ H ₁₄ BrN ₂ O ₂] ⁺	-	Protonated Molecular Ion ([M+H] ⁺)
217.0 / 219.0	[C ₆ H ₆ BrN ₂ O ₂] ⁺	C ₄ H ₈	Loss of isobutylene from the Boc group
173.0 / 175.0	[C ₅ H ₆ BrN ₂] ⁺	C ₅ H ₈ O ₂	Loss of the complete Boc group (isobutylene + CO ₂)
94.0	[C ₅ H ₅ N ₂] ⁺	C ₅ H ₈ O ₂ , Br•	Loss of a bromine radical from the deprotected amine

Experimental Protocols

This section provides a general protocol for the mass spectrometric analysis of **4-(Boc-amino)-2-bromopyridine** using Liquid Chromatography-Mass Spectrometry (LC-MS) with an

ESI source.

Objective

To determine the mass-to-charge ratio of **4-(Boc-amino)-2-bromopyridine** and characterize its fragmentation pattern to confirm its identity and structure.[7]

Materials and Equipment

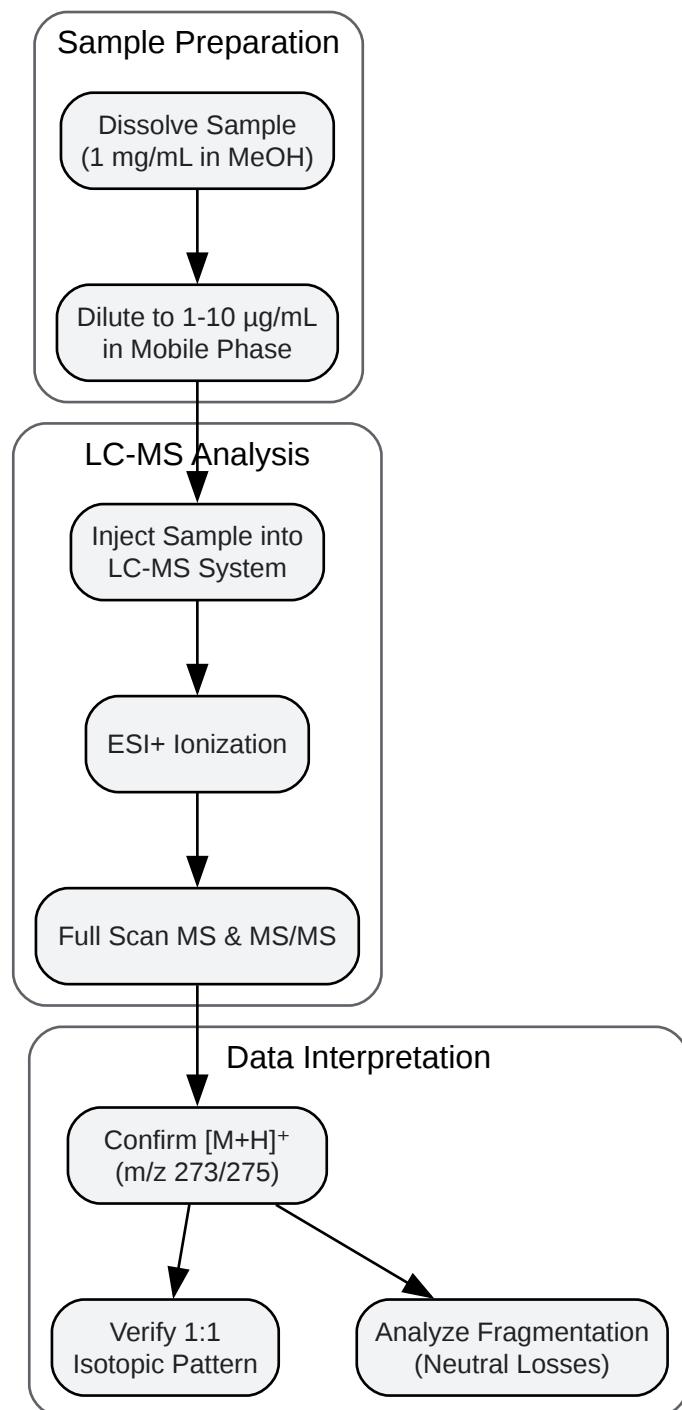
- **4-(Boc-amino)-2-bromopyridine** sample
- LC-MS grade solvent (e.g., methanol or acetonitrile)
- LC-MS grade water and formic acid
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer with an Electrospray Ionization (ESI) source[7]

Procedure

1. Sample Preparation:

- Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]

2. LC-MS System Configuration:


- HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Injection Volume: 2-5 µL.

3. Mass Spectrometer Settings (Positive ESI Mode):

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N_2) Flow: 8 - 12 L/min.
- Drying Gas Temperature: 300 - 350 °C.
- Nebulizer Pressure: 30 - 45 psi.
- Scan Range (Full Scan MS): m/z 50 - 500.
- MS/MS Analysis: Select the $[M+H]^+$ ions (m/z 273.0 and 275.0) as precursors for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-30 eV) to generate a comprehensive fragment ion spectrum.

Data Interpretation

- Full Scan Data: Examine the full scan mass spectrum for the protonated molecular ions at m/z 273.0 and 275.0. Confirm the characteristic ~1:1 isotopic pattern indicative of a single bromine atom.[\[7\]](#)
- MS/MS Data: Analyze the product ion spectrum to identify key fragments. Compare the observed fragments with the expected fragmentation pattern (e.g., neutral losses of 56 and 100 Da) to confirm the structure.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the LC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of **4-(Boc-amino)-2-bromopyridine** is straightforward and provides definitive structural information. The key identifiers are the characteristic M/M+2 isotopic signature from the bromine atom and the predictable fragmentation of the Boc group, primarily through the loss of isobutylene and carbon dioxide. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in the accurate identification and characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... wap.guidechem.com
- 4. 4-(Boc-amino)-2-bromopyridine - CAS:433711-95-6 - Sunway Pharm Ltd 3wpharm.com
- 5. PubChemLite - 4-(boc-amino)-2-bromopyridine (C10H13BrN2O2) pubchemlite.lcsb.uni.lu
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Mass spectrometry analysis of 4-(Boc-amino)-2-bromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152971#mass-spectrometry-analysis-of-4-boc-amino-2-bromopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com